molecular formula C9H10N2O2 B2710837 8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1566145-35-4

8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one

Katalognummer B2710837
CAS-Nummer: 1566145-35-4
Molekulargewicht: 178.191
InChI-Schlüssel: DWUQFCQWKGCIAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one, also known as MDQ, is a heterocyclic compound that has been widely used in scientific research for its unique properties. MDQ is a potent antioxidant and has shown promising results in the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Antitumor and Antineoplastic Agents

A promising anticancer lead, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, inhibited tumor growth significantly in mice without obvious signs of toxicity. It demonstrated high antiproliferative activity across a panel of human tumor cell lines and disrupted tumor vasculature, indicating potential as a novel class of tubulin-binding tumor-vascular disrupting agents. The evaluation of synthetic analogues suggested enhanced antitumor activity and improved drug-like properties with appropriate substitutions on the quinazoline ring (Cui et al., 2017).

Corrosion Inhibition

Quinoxalinone derivatives, specifically (E)-3-styrylquinoxalin-2(1H)-one and its analogues, were synthesized and characterized for their inhibitory effects on mild steel corrosion in a 1.0 M HCl medium. These compounds acted as mixed-type inhibitors, with their efficiency depending on concentrations. Their adsorption on steel surfaces followed the Langmuir model, indicating potential applications in corrosion protection (Tazouti et al., 2016).

Antimalarial Activity

3-Methoxy-4-methoxycarbonyl-1,2-dioxanes, closely related to quinoxalinone derivatives, showcased potential as scaffolds for antimalarial drugs. An optimized synthesis of these compounds allowed for the generation of a new family of 1,2-dioxane-4-carboxamides with notable in vitro activities against both chloroquine-sensitive and resistant P. falciparum strains. This finding highlights the versatility of the dioxane scaffold in developing antimalarial therapies (Lombardo et al., 2014).

Anti-Tubercular Agents

The discovery of 1,2,3-triazole-based quinoxaline-1,4-di-N-oxide derivatives as potential anti-tubercular agents was reported, with synthesized compounds displaying minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis strains. Among these, specific compounds exhibited moderate to significant anti-tubercular activity, underscoring the potential of quinoxaline derivatives in tuberculosis treatment (Srinivasarao et al., 2020).

Eigenschaften

IUPAC Name

8-methoxy-3,4-dihydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-7-4-2-3-6-9(7)11-8(12)5-10-6/h2-4,10H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUQFCQWKGCIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one

CAS RN

1566145-35-4
Record name 8-methoxy-1,2,3,4-tetrahydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.